molecular formula C40H46KN3O7S2 B12374685 Sulfo-cyanine7 alkyne (potassium)

Sulfo-cyanine7 alkyne (potassium)

Katalognummer: B12374685
Molekulargewicht: 784.0 g/mol
InChI-Schlüssel: BHUOSGHGWGCWQE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfo-cyanine7 alkyne (potassium) is a water-soluble near-infrared dye with a sulfonated terminal alkyne. This compound is primarily used in copper-catalyzed click chemistry reactions to conjugate with azides in aqueous environments . Its unique properties make it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfo-cyanine7 alkyne (potassium) involves the introduction of a sulfonated terminal alkyne group into the cyanine dye structure. This is typically achieved through a series of organic reactions, including alkylation and sulfonation. The reaction conditions often require the use of strong bases and high temperatures to ensure the successful incorporation of the alkyne group.

Industrial Production Methods

Industrial production of sulfo-cyanine7 alkyne (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo-cyanine7 alkyne (potassium) primarily undergoes copper-catalyzed click chemistry reactions. These reactions involve the conjugation of the alkyne group with azides to form stable triazole linkages .

Common Reagents and Conditions

The common reagents used in these reactions include copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and reducing agents like sodium ascorbate. The reactions are typically carried out in aqueous environments at room temperature .

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are highly stable and can be used in various applications, including bioimaging and molecular labeling .

Wissenschaftliche Forschungsanwendungen

Sulfo-cyanine7 alkyne (potassium) has a wide range of scientific research applications:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.

    Biology: Employed in bioimaging techniques to label and track biological molecules.

    Medicine: Utilized in diagnostic imaging and therapeutic applications due to its near-infrared fluorescence properties.

    Industry: Applied in the development of advanced materials and sensors

Wirkmechanismus

The mechanism of action of sulfo-cyanine7 alkyne (potassium) involves its ability to undergo click chemistry reactions with azides. The sulfonated terminal alkyne group reacts with azides in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for various applications .

Vergleich Mit ähnlichen Verbindungen

Sulfo-cyanine7 alkyne (potassium) is unique due to its water solubility and near-infrared fluorescence properties. Similar compounds include:

These compounds share similar chemical structures but differ in their spectral properties and specific applications, highlighting the uniqueness of sulfo-cyanine7 alkyne (potassium).

Eigenschaften

Molekularformel

C40H46KN3O7S2

Molekulargewicht

784.0 g/mol

IUPAC-Name

potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C40H47N3O7S2.K/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6;/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50);/q;+1/p-1

InChI-Schlüssel

BHUOSGHGWGCWQE-UHFFFAOYSA-M

Isomerische SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+]

Kanonische SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.